REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:36]=[CH:37][C:38]=1[Cl:39])[O:5][C:6]1[C:15]([O:16][CH3:17])=[CH:14][C:13]([NH:18][CH:19]([CH3:34])[CH2:20][CH2:21][CH2:22][N:23]2C(=O)C3=CC=CC=C3C2=O)=[C:12]2[C:7]=1[C:8]([CH3:35])=[CH:9][CH:10]=[N:11]2>C(O)C>[NH2:23][CH2:22][CH2:21][CH2:20][CH:19]([NH:18][C:13]1[CH:14]=[C:15]([O:16][CH3:17])[C:6]([O:5][C:4]2[CH:36]=[CH:37][C:38]([Cl:39])=[C:2]([Cl:1])[CH:3]=2)=[C:7]2[C:12]=1[N:11]=[CH:10][CH:9]=[C:8]2[CH3:35])[CH3:34]
|
Name
|
5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-[(4-phthalimido-1methylbutyl)amino]quinoline
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OC2=C3C(=CC=NC3=C(C=C2OC)NC(CCCN2C(C=3C(C2=O)=CC=CC3)=O)C)C)C=CC1Cl
|
Name
|
hydrate
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 400 ml of 10% potassium hydroxide and 400 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with 300 ml of 10% potassium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
four times with water, dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was used in the next reaction with out further purification
|
Name
|
|
Type
|
|
Smiles
|
NCCCC(C)NC=1C=C(C(=C2C(=CC=NC12)C)OC1=CC(=C(C=C1)Cl)Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |